9,10-Epoxystearic acid, trans-

Description

Contextualization within Oxirane and Epoxide Chemistry

Oxiraneoctanoic acid, 3-octyl-, trans- is a member of the broader class of compounds known as epoxy fatty acids (EpFAs). EpFAs are formed when a double bond in an unsaturated fatty acid is epoxidized, meaning an oxygen atom is added across the double bond to form a three-membered ring called an oxirane or epoxide. nih.govmarinelipids.ca This process can occur through enzymatic action within biological systems, often mediated by cytochrome P450 (CYP) enzymes, or through chemical synthesis. nih.govwikipedia.org The presence of the strained epoxide ring makes these molecules more reactive than their unsaturated precursors and susceptible to ring-opening reactions, a key aspect of their chemical and biological activity. mdpi.com

Epoxy fatty acids can exist as different isomers depending on the position of the epoxide on the fatty acid chain and the stereochemistry (cis or trans) of the epoxide ring. nih.gov The trans-isomer, like Oxiraneoctanoic acid, 3-octyl-, trans-, has the two carbon chains attached to the epoxide ring on opposite sides of the ring, whereas the cis-isomer has them on the same side. nist.gov This stereochemical difference can significantly influence the molecule's shape and how it interacts with biological systems.

Academic Significance and Interdisciplinary Research Relevance

The study of epoxy fatty acids, including Oxiraneoctanoic acid, 3-octyl-, trans-, holds considerable academic interest and spans multiple scientific disciplines. In biology and medicine, EpFAs are recognized as important signaling molecules with a range of physiological effects. nih.govnih.gov Research has shown that EpFAs, in general, exhibit anti-inflammatory properties, in contrast to some other metabolites of polyunsaturated fatty acids. nih.govnih.gov This has led to investigations into their potential therapeutic applications for conditions such as pain, cardiovascular disease, and inflammation. nih.govepa.gov

The biological activity of EpFAs is often modulated by the enzyme soluble epoxide hydrolase (sEH), which converts the epoxide to a less active diol. wikipedia.orgnih.gov Therefore, understanding the metabolism of specific EpFAs like the trans-9,10-epoxystearic acid is crucial for elucidating their roles in health and disease. wikipedia.org

From a chemical and analytical perspective, the structural characterization and quantification of different EpFA isomers, including positional and stereoisomers, present a significant challenge that drives the development of advanced analytical techniques. nih.govnih.govnih.gov Furthermore, the synthesis of specific EpFA isomers is essential for conducting detailed biological studies and for their potential use as reference standards. researchgate.net

Structural Elucidation and trans-Stereochemical Configuration Considerations

The precise structure of Oxiraneoctanoic acid, 3-octyl-, trans- has been determined through various analytical methods. The IUPAC name, (2R,3R)-rel-3-Octyl-2-oxiraneoctanoic Acid, specifies the relative stereochemistry of the two chiral centers on the epoxide ring. scbt.comlarodan.com The "rel" notation indicates that the described stereochemistry is relative, meaning it is a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.

Modern analytical techniques are indispensable for the structural elucidation of such compounds. Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for identifying and quantifying fatty acids and their derivatives. nih.govnih.govncasi.org Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help to pinpoint the location of the epoxide ring along the fatty acid chain. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique for structural analysis. 1H-NMR can be used to identify the protons on the epoxide ring, with their chemical shifts providing information about the stereochemistry (cis vs. trans). marinelipids.ca For instance, studies have shown that the chemical shifts of epoxide protons can differ between cis and trans isomers. marinelipids.ca The development of methods to differentiate between cis and trans isomers is an active area of research, as the geometry of the double bond precursor can influence the biological activity of the resulting epoxide. nih.gov

Table 1: Chemical Identifiers for Oxiraneoctanoic acid, 3-octyl-, trans-

| Identifier | Value |

|---|---|

| Molecular Formula | C18H34O3 scbt.comlarodan.com |

| Molecular Weight | 298.46 g/mol scbt.comlarodan.com |

| CAS Number | 13980-07-9 scbt.comlarodan.com |

| IUPAC Name | (2R,3R)-rel-3-Octyl-2-oxiraneoctanoic Acid scbt.comlarodan.com |

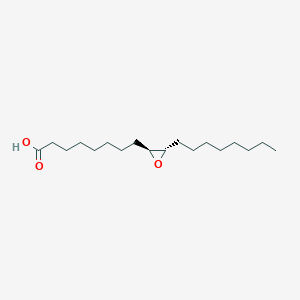

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[(2S,3S)-3-octyloxiran-2-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYZYCNQZDBZBQ-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1[C@@H](O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13980-07-9 | |

| Record name | 9,10-Epoxystearic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-EPOXYSTEARIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XZ5I3GKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Synthetic Transformations of Oxiraneoctanoic Acid, 3 Octyl , Trans

Established Synthetic Routes to Epoxides

The formation of the epoxide ring is a cornerstone of organic synthesis, with several reliable methods established for this purpose.

Direct epoxidation of the parent alkenoic acid, elaidic acid, is a common and effective method. This reaction typically employs a peroxycarboxylic acid (peracid) as the oxygen donor in what is known as the Prilezhaev reaction. fraunhofer.de The peracid transfers an oxygen atom to the double bond in a concerted mechanism, forming the epoxide. libretexts.org

Commonly, the peracid is generated in situ by reacting a carboxylic acid, such as formic acid or acetic acid, with hydrogen peroxide. fraunhofer.desrce.hreurekaselect.com Strong mineral acids like sulfuric acid or solid catalysts like ion-exchange resins can be used to accelerate the formation of the peracid. fraunhofer.deresearchgate.net Studies on the epoxidation of oleic acid (the cis-isomer) provide insight into the conditions applicable to the trans-isomer. For instance, using in situ performic acid, high conversions to the epoxide can be achieved. ijcce.ac.irresearchgate.netresearchgate.net The reaction is stereospecific, meaning that the trans-alkene (elaidic acid) will yield the trans-epoxide. libretexts.org

Table 1: Conditions for Direct Epoxidation of Unsaturated Fatty Acids

| Precursor | Oxidizing System | Catalyst | Temperature | Conversion/Yield | Reference(s) |

|---|---|---|---|---|---|

| Palm Oleic Acid | Formic Acid / H₂O₂ | Sulfuric Acid | 45°C | 80% RCO* | ijcce.ac.ir |

| Palm Oleic Acid | Formic Acid / H₂O₂ | None (in situ) | 60°C | 87.61% RCO* | researchgate.net |

| Oleic Acid | Acetic Acid / H₂O₂ | Amberlite IR-120 | 55°C | 58% Conversion | researchgate.net |

| Cottonseed Oil | Acetic Acid / H₂O₂ | Amberlite IR-120 | Not specified | High Yield | acs.org |

*RCO: Relative Conversion to Oxirane

Another effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is often used in a nonaqueous solvent to prevent the subsequent hydrolysis of the epoxide ring. libretexts.orgscirp.org

Achieving stereoselectivity is crucial in chemical synthesis. For Oxiraneoctanoic acid, 3-octyl-, trans-, the key is to ensure the formation of the trans-epoxide. As mentioned, the epoxidation of an alkene with a peracid is a stereospecific concerted reaction. Therefore, starting with elaidic acid (the trans-isomer of oleic acid) directly leads to the desired trans-epoxide product. libretexts.org

An alternative stereospecific route involves the formation of a trans-halohydrin from the alkene, followed by an intramolecular Sₙ2 reaction. youtube.com Treatment of the halohydrin with a base deprotonates the hydroxyl group, forming an alkoxide that then displaces the adjacent halide via a backside attack, resulting in the formation of the epoxide with a defined stereochemistry. youtube.comyoutube.com

Chemoenzymatic and Biocatalytic Synthesis

To overcome the harsh conditions and side reactions associated with chemical epoxidation, chemoenzymatic and biocatalytic methods have emerged as green and highly selective alternatives. fraunhofer.demdpi.com

Chemoenzymatic epoxidation typically involves the use of a lipase (B570770), such as the immobilized Candida antarctica lipase B (Novozym 435), in a solvent-free system. researchgate.netdoria.fi The enzyme catalyzes the perhydrolysis of the fatty acid itself with hydrogen peroxide to form an unsaturated peroxy acid in situ. This peroxy acid then epoxidizes the double bond of another fatty acid molecule. mdpi.comdoria.fi This "self-epoxidation" process proceeds under mild conditions (e.g., 50°C) and at a neutral pH, which minimizes the acid-catalyzed ring-opening of the newly formed epoxide, leading to high selectivity and yields approaching 90%. researchgate.netdoria.fi

Biocatalytic approaches can also employ enzymes like cytochrome P450 monooxygenases. nih.govnih.gov These enzymes are known for their high regio- and stereoselectivity in the epoxidation of polyunsaturated fatty acids, offering a route to produce specific epoxide isomers. nih.gov

Table 2: Chemoenzymatic Epoxidation of Oleic Acid

| Enzyme | Substrate | Key Parameters | Conversion/Yield | Reference(s) |

|---|---|---|---|---|

| Novozym 435 | Oleic Acid | 50°C, solvent-free, H₂O₂ | ~90% conversion after 6h | researchgate.net |

| Novozym 435 | Oleic Acid | Semibatch addition of H₂O₂ | Yield approaching 90% | doria.fi |

| Fermase CalB | Fatty Esters | 35°C, H₂O₂, acid-free | 98% yield | rsc.org |

Reactivity and Advanced Chemical Derivatization

The high ring strain (approximately 13 kcal/mol) of the three-membered epoxide ring makes Oxiraneoctanoic acid, 3-octyl-, trans- a reactive intermediate for further chemical transformations. masterorganicchemistry.comresearchgate.net

Epoxides readily undergo ring-opening reactions with a wide array of nucleophiles. chemistrysteps.comnih.gov The reaction can proceed under either basic or acidic conditions, but in both cases, it results in an anti-addition, meaning the two new substituents add to opposite faces of the original double bond, yielding a trans product. chemistrysteps.comlibretexts.org

Under basic or neutral conditions (strong nucleophiles): The reaction follows a classic Sₙ2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. The mechanism involves a backside attack, which causes an inversion of stereochemistry at the site of attack. libretexts.orgfiveable.melibretexts.orgpressbooks.pub

Under acidic conditions (weak nucleophiles): The reaction begins with the protonation of the epoxide oxygen, which makes it a much better leaving group. masterorganicchemistry.combyjus.com This activation allows weak nucleophiles like water or alcohols to open the ring. The mechanism is a hybrid between Sₙ1 and Sₙ2. fiveable.mebyjus.com While the attack still occurs from the backside (Sₙ2-like), it preferentially happens at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state (Sₙ1-like). masterorganicchemistry.comlibretexts.orgpressbooks.pub

Common nucleophiles for ring-opening include water (to form 1,2-diols), alcohols (to form β-hydroxy ethers), amines (to form β-amino alcohols), and halide ions. scirp.orglibretexts.orgrsc.org

Table 3: Products of Nucleophilic Ring-Opening of Epoxides

| Epoxide Substrate | Reagent/Nucleophile | Conditions | Major Product | Reference(s) |

|---|---|---|---|---|

| Asymmetric Epoxide | Basic Methanol (CH₃O⁻) | Sₙ2 | Attack at less substituted C | libretexts.orglibretexts.org |

| Asymmetric Epoxide | Acidic Methanol (CH₃OH/H⁺) | Sₙ1-like | Attack at more substituted C | libretexts.orglibretexts.org |

| Epoxide | Aqueous Acid (H₃O⁺) | Acid-catalyzed | trans-1,2-diol | libretexts.orgpressbooks.pubbyjus.com |

| Epoxide | Aqueous Base (OH⁻) | Base-catalyzed | trans-1,2-diol | libretexts.orglibretexts.orgbyjus.com |

The carboxylic acid functional group of Oxiraneoctanoic acid, 3-octyl-, trans- can undergo standard esterification reactions. The most common derivative is the methyl ester, (±)-trans-9,10-Epoxystearic Acid Methyl Ester. scbt.com This compound is typically synthesized not by esterifying the epoxy acid, but by epoxidizing the corresponding fatty acid methyl ester (FAME), methyl elaidate.

Furthermore, processes for simultaneous epoxidation and transesterification have been developed. acs.orgacs.org For example, fatty acid methyl esters can be epoxidized using Novozym 435 while also being transesterified with a different alcohol, such as iso-nonanol, in a one-pot reaction. acs.org Similarly, epoxidized vegetable oils (triglycerides) can be transesterified to produce mixtures of epoxidized fatty acid esters. google.comresearchgate.net

Oxidative Transformations and Degradation Product Generation

The epoxide ring of Oxiraneoctanoic acid, 3-octyl-, trans- is the most reactive site for oxidative transformations. The stability of this compound is a significant consideration, as epoxides can be prone to thermal and oxidative degradation. researchgate.net The primary oxidative degradation pathway involves the cleavage of the carbon-carbon bond of the oxirane ring, a process that can be achieved through various chemical and biological means.

Oxidative Cleavage

A significant body of research focuses on the oxidative cleavage of the C9-C10 bond of the epoxide. This reaction breaks the 18-carbon chain into two smaller, bifunctional molecules. The typical products generated from the oxidative cleavage of 9,10-epoxystearic acid are azelaic acid (a nine-carbon dicarboxylic acid) and pelargonic acid (a nine-carbon monocarboxylic acid). mdpi.commdpi.com

The cleavage process is often not a direct oxidation of the epoxide. Instead, it frequently proceeds via a two-step mechanism:

Epoxide Ring-Opening : The reaction is often initiated by the hydrolysis of the epoxide ring, which forms the corresponding vicinal diol, threo-9,10-dihydroxystearic acid (DHSA). mdpi.comresearchgate.net This ring-opening can be catalyzed by acids.

Diol Cleavage : The resulting DHSA intermediate is then subjected to oxidative cleavage. mdpi.comnih.gov This step breaks the bond between the two hydroxyl-bearing carbons.

The table below summarizes the key products generated from the oxidative cleavage of the parent compound.

| Reactant | Key Intermediate | Oxidative Cleavage Products |

| Oxiraneoctanoic acid, 3-octyl-, trans- (trans-9,10-Epoxystearic Acid) | threo-9,10-Dihydroxystearic acid (DHSA) | Azelaic acid, Pelargonic acid |

Enzymatic Oxidative Transformations

Beyond chemical cleavage, Oxiraneoctanoic acid, 3-octyl-, trans- can undergo oxidative transformations catalyzed by enzymes. Lipoxygenase (LOX) enzymes can further oxygenate the epoxy fatty acid. nih.gov This enzymatic action leads to the formation of a five-membered endoperoxide ring structure. nih.gov These hydroxy-endoperoxides can be further converted through hydrolysis, either non-enzymatically or via epoxide hydrolases, to form trihydroxy octadecenoate derivatives. nih.gov This pathway represents a significant route for the biological degradation and metabolism of epoxy fatty acids.

Advanced Analytical Methodologies for Oxiraneoctanoic Acid, 3 Octyl , Trans Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry stands as a cornerstone technique for the analysis of Oxiraneoctanoic acid, 3-octyl-, trans-. Its high sensitivity and resolving power are indispensable for separating the compound from complex matrices and confirming its identity.

Comprehensive Method Development and Validation for Trace Analysis

The quantitative analysis of trace levels of Oxiraneoctanoic acid, 3-octyl-, trans- necessitates the development and rigorous validation of GC-MS methods. A fully validated method ensures reliability, precision, and accuracy, which are paramount for regulatory compliance and research integrity. The validation process typically assesses several key parameters. epdf.publibretexts.org

Method development often begins with optimizing the chromatographic conditions, such as the type of capillary column, temperature programming, and carrier gas flow rate, to achieve optimal separation from other fatty acids and matrix components. libretexts.org For trace analysis, sensitivity is enhanced by using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS), which focuses on specific mass-to-charge ratio (m/z) fragments of the target analyte, thereby reducing background noise and improving detection limits. researchgate.netscribd.com The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is a crucial strategy for accurate quantification, as it compensates for analyte loss during sample preparation and analysis. researchgate.netgsartor.org

Validation of the developed method involves a series of experiments to define its performance characteristics. libretexts.org A GC-MS method for determining epoxidized oils, which contain similar epoxy fatty acids, was validated for specificity, linearity, detection limits, and precision. epdf.pub The limit of detection (LOD) and limit of quantitation (LOQ) were established at 7 mg kg⁻¹ and 23 mg kg⁻¹, respectively. epdf.pub The method demonstrated good linearity within a working range of 23–667 mg kg⁻¹. epdf.pub

Below is a table summarizing typical validation parameters for the trace analysis of epoxy fatty acids.

| Validation Parameter | Description | Typical Acceptance Criteria/Findings |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined as 7 mg kg⁻¹ in a relevant study. epdf.pub |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined as 23 mg kg⁻¹ in a relevant study. epdf.pub |

| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) < 20% is acceptable; < 10% is superb. researchgate.net |

| Trueness (Recovery) | The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. | Typically within 80–110%. epdf.pub |

Derivatization Strategies for Enhanced Chromatographic Separation (e.g., Trimethylsulfonium (B1222738) Hydroxide (B78521) for trans-Derivatization)

The analysis of fatty acids like Oxiraneoctanoic acid, 3-octyl-, trans- by GC-MS is complicated by their low volatility and polar nature. gsartor.org To overcome these issues, derivatization is employed to convert the polar carboxylic acid group into a more volatile, non-polar ester. gsartor.orgresearchgate.net This transformation improves chromatographic separation and peak shape. researchgate.net

Several reagents are available for this purpose:

Trimethylsulfonium Hydroxide (TMSH): TMSH is a popular reagent for the rapid and efficient derivatization of fatty acids into their corresponding fatty acid methyl esters (FAMEs). researchgate.netorgchemboulder.comresearchgate.net The reaction, often a transesterification, can be performed quickly and requires minimal sample handling, making it suitable for high-throughput analysis. researchgate.netresearchgate.net Automated online derivatization systems using TMSH have been developed to further improve reproducibility and reduce manual labor. researchgate.netorgchemboulder.com

Pentafluorobenzyl (PFB) Bromide: For high-sensitivity applications, especially those using negative chemical ionization (NCI) mass spectrometry, derivatization with PFB bromide to form PFB esters is a preferred method. researchgate.netgsartor.org PFB esters have excellent electron-capturing properties, leading to the formation of stable carboxylate anions that can be detected with very high sensitivity. gsartor.org

Boron Trifluoride (BF₃)-Methanol: This classical reagent is used to convert fatty acids to FAMEs. acs.org It can also react with the epoxide ring to form methoxy-hydroxy derivatives, which can be further derivatized to aid in structural confirmation. acs.org

The choice of derivatization agent depends on the specific requirements of the analysis, such as the need for high sensitivity, high throughput, or the simultaneous analysis of other functional groups. gsartor.orgresearchgate.net

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymeric Matrix Analysis

Pyrolysis-GC/MS is a powerful analytical technique used to characterize the chemical composition of complex materials, including polymers, without prior extraction or sample preparation. The method involves subjecting the material to very high temperatures in an inert atmosphere, causing it to thermally degrade into smaller, more volatile fragments. These fragments are then separated by GC and identified by MS.

When analyzing a polymeric matrix that contains Oxiraneoctanoic acid, 3-octyl-, trans- as an additive or as part of the polymer backbone (e.g., in alkyd resins or epoxidized oil-based polymers), Py-GC/MS can be used to identify its presence. In studies involving the analysis of drying oils in artworks, which are natural polymers, thermochemolysis with reagents like trimethylsulfonium hydroxide (a technique known as THM-Py-GC/MS) is used. smolecule.com This process simultaneously pyrolyzes the sample and derivatizes the resulting fragments. Triacylglycerides are converted into their constituent fatty acid methyl esters (FAMEs), which are then detected by the GC-MS. smolecule.com This approach allows for the identification of the fatty acid profile of the polymer, including the presence of epoxidized fatty acids, although information about the original polymeric structure is lost. smolecule.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in Oxiraneoctanoic acid, 3-octyl-, trans-.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation. For Oxiraneoctanoic acid, 3-octyl-, trans-, FTIR is used to confirm the presence of both the carboxylic acid and the key epoxide (oxirane) ring. orgchemboulder.comlibretexts.org

The spectrum of this compound would exhibit several characteristic absorption bands:

Carboxylic Acid Group: This group is identified by a very broad O–H stretching band that typically appears in the 3300-2500 cm⁻¹ region. researchgate.net This broadness is a result of strong intermolecular hydrogen bonding between the acid molecules, which often exist as dimers. researchgate.netresearchgate.net The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, intense absorption band in the range of 1760-1690 cm⁻¹. researchgate.net A C–O stretching vibration is also observable between 1320-1210 cm⁻¹. researchgate.net

Epoxide (Oxirane) Ring: The presence of the three-membered ether ring is confirmed by specific absorption bands. The C-O-C asymmetric stretching of the oxirane ring and ring deformation vibrations are typically found in the 1280-1240 cm⁻¹ and 950-810 cm⁻¹ regions. Specific peaks for epoxides have been reported at wavenumbers such as 1240 cm⁻¹, 938 cm⁻¹, and 915 cm⁻¹. orgchemboulder.com

The table below summarizes the key FTIR absorption bands for the characterization of Oxiraneoctanoic acid, 3-octyl-, trans-.

| Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) | Appearance |

| Carboxylic Acid | O–H Stretch | 3300 - 2500 | Very Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Carboxylic Acid | C–O Stretch | 1320 - 1210 | Medium |

| Alkane Chain | C–H Stretch | 2960 - 2850 | Strong, Sharp |

| Epoxide Ring | C-O-C Stretch / Ring Vibration | 950 - 810 | Medium to Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in Oxiraneoctanoic acid, 3-octyl-, trans-.

¹H NMR Spectroscopy: In the proton NMR spectrum, the hydrogen atom of the carboxylic acid (–COOH) is highly deshielded and would appear as a broad singlet far downfield, typically above 10 ppm. researchgate.net The protons directly attached to the epoxide ring (–CH-O-CH–) would resonate in a characteristic region, generally around 2.5-3.5 ppm. Protons on the carbon atom alpha to the carbonyl group (–CH₂–COOH) are deshielded and typically appear in the 2.0-2.5 ppm range. The long aliphatic chain would show complex multiplets in the 1.2-1.6 ppm region, with the terminal methyl (–CH₃) group appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon (–COOH) is significantly deshielded, with its signal appearing in the 175-185 ppm range. The two carbon atoms of the epoxide ring (–CH-O-CH–) are also characteristic, resonating in the 50-60 ppm range. A study on the methyl ester of this acid reported these epoxide carbons (C9 and C10) in the range of 54-56.8 ppm. The carbon alpha to the carbonyl group appears around 34 ppm, while the other methylene (B1212753) carbons of the long chain are found between 22-32 ppm, and the terminal methyl carbon resonates at approximately 14 ppm.

The following table details the expected NMR chemical shifts for Oxiraneoctanoic acid, 3-octyl-, trans-.

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxyl Carbon | ¹³C NMR | 175 - 185 | Deshielded due to C=O bond. |

| Epoxide Carbons (C9, C10) | ¹³C NMR | 50 - 60 | Characteristic for oxirane ring carbons. |

| Carboxyl Proton (–OH) | ¹H NMR | > 10 | Broad signal, position is concentration-dependent. |

| Epoxide Protons (–CH-O-CH–) | ¹H NMR | 2.5 - 3.5 | Protons on the three-membered ring. |

| α-Methylene Protons (–CH₂COOH) | ¹H NMR | 2.0 - 2.5 | Protons adjacent to the carbonyl group. |

| Terminal Methyl Protons (–CH₃) | ¹H NMR | ~ 0.9 | Appears as a triplet. |

Chemometric and Multivariate Statistical Analysis in Compound Identification (e.g., Hierarchical Cluster Analysis, Principal Component Analysis, Linear Discriminant Analysis)

In the characterization of "Oxiraneoctanoic acid, 3-octyl-, trans-," chemometric and multivariate statistical analysis serve as indispensable tools for interpreting complex analytical data. These methods are particularly crucial when differentiating the compound from a complex mixture of other fatty acids and their derivatives. nih.govnih.gov Techniques such as Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), and Linear Discriminant Analysis (LDA) enable the identification of patterns and relationships within large datasets that are not readily apparent.

Principal Component Analysis (PCA) is a powerful exploratory tool that reduces the dimensionality of data from analytical instruments like gas chromatography-mass spectrometry (GC-MS). By transforming the original variables into a smaller set of uncorrelated variables known as principal components, PCA can reveal the underlying structure of the data. For instance, in the analysis of a sample containing various fatty acids, PCA can help to distinguish "Oxiraneoctanoic acid, 3-octyl-, trans-" based on its unique mass spectral fragmentation pattern.

Hierarchical Cluster Analysis (HCA) is an unsupervised classification technique that groups samples based on their similarities. In the context of analyzing "Oxiraneoctanoic acid, 3-octyl-, trans-," HCA can be applied to chromatographic or spectroscopic data to generate a dendrogram. This tree-like diagram visually represents the similarity between different samples, with those containing "Oxiraneoctanoic acid, 3-octyl-, trans-" expected to cluster together and separate from samples lacking the compound or containing its isomers.

Linear Discriminant Analysis (LDA) is a supervised classification method that aims to find a linear combination of features that best separates two or more predefined classes of samples. nih.gov To apply LDA for the identification of "Oxiraneoctanoic acid, 3-octyl-, trans-," a model is first trained on a set of known samples (a training set) that includes both samples with and without the compound. This trained model can then be used to classify unknown samples with a high degree of accuracy.

Detailed Research Findings

While specific chemometric studies focused solely on "Oxiraneoctanoic acid, 3-octyl-, trans-" are not widely available, the application of these methods to the broader class of fatty acids and their derivatives is well-documented. For example, research on the fatty acid composition of virgin olive oils from different cultivars has successfully utilized chemometrics to differentiate the samples. nih.gov In one study, PCA and discriminant analysis were employed to classify olive oils based on their fatty acid profiles, demonstrating the power of these techniques in distinguishing between samples with subtle chemical differences. nih.gov

In a study investigating the phytochemical compounds in the ethanolic leaf extract of Piper longum, "Oxiraneoctanoic acid, 3-octyl-, trans-" was identified as one of the constituents through GC-MS analysis. researchgate.net While this study did not focus on chemometric analysis, the identification of the compound within a complex natural extract highlights a scenario where such statistical tools would be highly beneficial for data analysis and interpretation.

Another study on the authentication of plant protection products utilized chemometric tools like PCA and HCA to analyze chromatographic data. researchgate.net This research successfully distinguished between genuine and non-genuine products based on their chemical fingerprints, showcasing the utility of these methods in quality control and authentication, a principle that can be directly applied to the analysis of "Oxiraneoctanoic acid, 3-octyl-, trans-" in various matrices. researchgate.net

The following interactive tables present hypothetical data to illustrate how the results of these chemometric analyses might be presented.

Table 1: Illustrative Principal Component Analysis (PCA) Loadings for m/z Fragments

This table shows the contribution of different mass-to-charge (m/z) ratios to the first two principal components (PC1 and PC2) in a hypothetical GC-MS analysis. High loading values indicate a strong influence of that m/z fragment on the component.

| m/z Fragment | PC1 Loading | PC2 Loading |

| 55 | 0.15 | 0.45 |

| 74 | 0.21 | 0.33 |

| 99 | 0.85 | 0.10 |

| 157 | 0.78 | 0.12 |

| 298 | 0.30 | 0.80 |

Table 2: Example Hierarchical Cluster Analysis (HCA) Sample Grouping

This table demonstrates how HCA might group different samples based on their chemical profiles. Samples with similar compositions are assigned to the same cluster.

| Sample ID | Description | Assigned Cluster |

| Sample 1 | Standard: "Oxiraneoctanoic acid, 3-octyl-, trans-" | 1 |

| Sample 2 | Test Sample A | 1 |

| Sample 3 | Test Sample B | 2 |

| Sample 4 | Blank (Solvent) | 3 |

| Sample 5 | Related Fatty Acid Standard | 2 |

Table 3: Hypothetical Linear Discriminant Analysis (LDA) Classification Results

This table illustrates the performance of an LDA model in classifying unknown samples as either containing ("Positive") or not containing ("Negative") "Oxiraneoctanoic acid, 3-octyl-, trans-".

| Sample ID | Actual Class | Predicted Class | Probability |

| Unknown 1 | Positive | Positive | 0.96 |

| Unknown 2 | Negative | Negative | 0.99 |

| Unknown 3 | Positive | Positive | 0.92 |

| Unknown 4 | Negative | Positive | 0.55 |

Industrial Applications of Oxiraneoctanoic Acid, 3 Octyl , Trans in Materials Science and Chemical Manufacturing

Polymer Science and Engineering Applications

The bifunctional nature of Oxiraneoctanoic acid, 3-octyl-, trans-, with both an epoxy group and a carboxyl group, allows it to serve as a valuable monomer in the synthesis of various polymers. nih.gov

Monomeric Precursors for Epoxy Resins and Polymeric Systems

Oxiraneoctanoic acid, 3-octyl-, trans- functions as an AB-type monomer, where the carboxyl and oxirane functional groups can react with each other, leading to the formation of polyesters through polycondensation. nih.gov This self-polymerization, or its copolymerization with other monomers, yields bio-based polymers with a range of properties. The ester linkages are formed by the reaction between the carboxylic acid of one monomer and the oxirane ring of another. nih.gov

Research into polyesters derived from palm oleic acid, which is first epoxidized, demonstrates the potential of these materials. The resulting polymers exhibit properties suitable for applications in the plastics industry. For instance, a palm oleic acid-based polyester synthesized from the epoxidized monomer showed promising thermal characteristics. nih.gov

Table 1: Properties of Palm Oleic Acid-Based Polyester (POABP)

| Property | Value | Source |

|---|---|---|

| Molecular Weight (g/mol) | 1963–5501 | nih.gov |

| Glass Transition Temperature (Tg) | -19 °C | nih.gov |

| Thermal Degradation Temperature | 328 °C | nih.gov |

Furthermore, the oxirane ring can be modified prior to polymerization. For example, 9,10-epoxy stearic acid can be converted into its corresponding α,ω-diacid, which can then be polymerized with various diols to create different types of polyesters. nih.gov The use of epoxidized fatty acids and their esters, derived from sources like vegetable oils and algae, is a growing field for developing sustainable bio-based epoxy resins and polymers. nih.govfraunhofer.de

Incorporation into Coatings, Inks, and Adhesives

Epoxidized fatty acids and their derivatives are utilized as components in the formulation of coatings, inks, and adhesives to enhance performance characteristics. scbt.comrsc.org When incorporated into coating formulations, they can improve adhesion, chemical resistance, and hydrophobicity. nih.govscialert.net For instance, epoxy esters, formed from the reaction of epoxy resins with fatty acids, are known to provide excellent adhesion in primers and other paint formulations. scialert.net

The addition of fatty acid derivatives to resin systems can significantly modify the surface properties of the cured material. In one study, incorporating stearic acid into an epoxy resin coating increased the water contact angle, thereby enhancing the hydrophobicity of the surface. nih.gov Similarly, acrylated epoxidized soybean oil, produced by reacting acrylic acid with epoxidized soybean oil, is used as an additive in inks and coatings. scbt.com The reactive nature of the oxirane ring allows it to be cross-linked into the polymer matrix, making it a permanent part of the coating and reducing the likelihood of it leaching out over time.

Functional Additives and Chemical Intermediates

Beyond its role in forming the primary backbone of polymers, Oxiraneoctanoic acid, 3-octyl-, trans- serves as a crucial intermediate in the synthesis of specialty chemicals and as a functional additive that imparts specific properties to material formulations.

Role in Surfactant Synthesis and Performance Enhancement

Epoxidized fatty acids are valuable precursors in the synthesis of nonionic surfactants. researchgate.netnih.gov The manufacturing process typically involves a ring-opening reaction of the epoxide with a hydrophilic group, such as polyethylene glycol (PEG). researchgate.netnih.gov This reaction attaches the long, water-soluble PEG chain to the hydrophobic fatty acid backbone, creating an amphiphilic molecule with surfactant properties.

The synthesis involves the epoxidation of an alkyl oleate (the ester form of oleic acid), followed by the subsequent ring-opening of the oxirane with PEGs of varying chain lengths. researchgate.netnih.gov This process allows for the tuning of the surfactant's properties, such as its hydrophilic-lipophilic balance (HLB). By varying the length of the alkyl chain and the number of ethylene oxide units, surfactants can be designed for specific applications, including as oil-in-water emulsifiers, detergents, solubilizers, and wetting agents. nih.gov

Table 2: Surfactant Properties Based on Structural Modification

| Structural Feature | Effect on Property | Application | Source |

|---|---|---|---|

| Increasing alkyl oleate chain length | Lowers the Critical Micelle Concentration (CMC) | Detergents, Emulsifiers | nih.gov |

| Varying ethylene oxide number | Adjusts the Hydrophilic-Lipophilic Balance (HLB) | Wetting agents, Solubilizers | nih.gov |

Intermediate in Agrochemical and Fine Chemical Synthesis

The high reactivity of the oxirane ring makes epoxidized fatty acids like trans-9,10-Epoxystearic acid valuable intermediates for synthesizing a variety of fine chemicals. fraunhofer.deresearchgate.net These oleochemicals serve as building blocks for more complex molecules used in diverse sectors, including agrochemicals and lubricants. scbt.com The epoxidized fatty acid can undergo further transformations; for instance, hydrolysis of the epoxide ring yields dihydroxystearic acid (DHSA), a hydroxyl fatty acid used in cosmetics and as a coating agent for pigments. fraunhofer.de

The oxirane group can be opened by various nucleophiles, providing pathways to a wide range of functionalized fatty acids. nih.gov This versatility allows for the creation of specialty chemical precursors that are not easily accessible from petrochemical sources. While specific pathways for agrochemical synthesis are proprietary, the general utility of epoxidized fatty acid methyl esters in this field has been noted. The conversion of these bio-based intermediates is a key strategy in producing more sustainable industrial chemicals. scbt.com

Applications as Plasticizers and Stabilizers for Polyvinyl Chloride

In the formulation of Polyvinyl Chloride (PVC), Oxiraneoctanoic acid, 3-octyl-, trans- and related epoxidized vegetable oil derivatives perform a dual function as both plasticizers and thermal stabilizers. rsc.org Plasticizers are additives that increase the flexibility and workability of PVC by lowering its glass transition temperature (Tg). Epoxidized fatty acid esters are effective plasticizers due to their molecular structure, which allows them to integrate between PVC polymer chains, increasing free volume and enabling chain movement.

The key advantage of using epoxidized compounds is their stabilizing effect. PVC is susceptible to thermal degradation during processing, which involves the release of hydrochloric acid (HCl). The oxirane ring on the epoxidized fatty acid acts as an acid scavenger, reacting with the released HCl and preventing further autocatalytic degradation of the polymer. This stabilizing function is crucial for maintaining the integrity and durability of the final PVC product. Research on internal plasticization has shown that covalently attaching biomass-based epoxidized plasticizers to the PVC backbone can effectively lower the material's Tg.

Table 3: Effect of Internally Plasticized Epoxidized Species on PVC Glass Transition Temperature (Tg)

| PVC Material | Glass Transition Temperature (Tg) | Source |

|---|---|---|

| Unmodified PVC | ~81 °C | |

| PVC with grafted epoxidized soybean oil | 38 °C | |

| PVC with grafted epoxidized acetylated castor oil methyl ester | 44 °C |

Role in Non-Destructive Food Science and Authentication Technologies (e.g., Lipid-Based Fingerprinting)

Oxiraneoctanoic acid, 3-octyl-, trans-, more commonly known as trans-9,10-epoxystearic acid, serves as a significant biomarker in the field of non-destructive food science and authentication. Its presence and concentration in food products, particularly fats and oils, can provide a detailed "fingerprint" related to the product's history, including processing, storage conditions, and potential adulteration. This lipid fingerprinting approach is crucial for verifying the quality and authenticity of high-value food items.

The formation of trans-9,10-epoxystearic acid is primarily a result of lipid oxidation, a series of chemical reactions involving oxygen that degrades the quality of fats and oils. This process can be initiated or accelerated by factors such as heat, light, and the presence of metal ions. Specifically, this trans-epoxy fatty acid is formed during the oxidation of oleic acid, a common monounsaturated fatty acid found in many edible oils.

Research Findings on Biomarker Potential

Detailed analytical studies have identified and quantified trans-9,10-epoxystearic acid in various food matrices, highlighting its utility as a marker for thermal stress and oxidation. For instance, research on heated edible oils has shown a significant increase in the concentration of epoxy fatty acids. When methyl oleate is heated to 180°C for 15 hours, trans-9,10-epoxystearate is formed at a concentration of 20.3 mg/g. marinelipids.ca This indicates that its presence at elevated levels can be a clear indicator that an oil has been subjected to high temperatures, such as in frying.

In contrast, fresh, unheated oils typically contain much lower levels of trans-epoxy fatty acids compared to their cis counterparts. marinelipids.ca For example, in fresh sunflower oils, trans-epoxy fatty acids were found in concentrations ranging from 4 to 33 µg/g, whereas cis-epoxy fatty acids were present at much higher levels. marinelipids.ca This inherent difference allows analysts to assess the degree of processing or oxidation a product has undergone.

The application of this compound in food authentication extends to detecting adulteration. For example, premium products like extra virgin olive oil are often diluted with cheaper, refined vegetable oils. nih.govssu.ac.irnih.gov The refining process, which involves high temperatures for deodorization and bleaching, leads to the formation of specific compounds, including trans-fatty acid isomers and other oxidation products. ssu.ac.ir The detection of trans-9,10-epoxystearic acid above baseline levels in a product marketed as "cold-pressed" or "extra virgin" can therefore serve as evidence of adulteration with refined oil. ssu.ac.ir

Furthermore, studies have quantified this epoxy fatty acid in a range of consumer food products. A notable concentration of 53.66 µg/g for trans-9,10-epoxystearate was reported in a butter sample, while other foods like biscuits and meat showed lower levels, ranging from 0.75 to 17.33 µg/g. marinelipids.ca This data provides a baseline for different food categories and can help identify anomalous results that may point to quality issues or fraudulent practices. The correlation between the formation of trans-epoxy fatty acids and other markers of oxidative stress further solidifies their role as reliable biomarkers. nih.gov

Analytical Determination

The identification and quantification of Oxiraneoctanoic acid, 3-octyl-, trans- are typically performed using advanced chromatographic techniques. Methods such as gas chromatography-mass spectrometry (GC-MS) are employed to separate, identify, and measure the precise amounts of epoxy fatty acid methyl esters in food samples. nih.gov These non-destructive analytical methods provide the detailed lipid profile necessary for authentication and quality control.

Table 1: Concentration of trans-9,10-epoxystearate in Various Food Matrices

| Food Matrix/Sample | Condition | Concentration |

| Methyl Oleate | Heated at 180°C for 15 hours | 20.3 mg/g |

| Butter | Retail Sample | 53.66 µg/g |

| Various Foods (e.g., biscuits, meat) | Retail Samples | 0.75 - 17.33 µg/g |

| Sunflower Oil | Fresh | 4 - 33 µg/g |

Table 2: Compound Names Mentioned in the Article

| Systematic Name | Common Name |

| Oxiraneoctanoic acid, 3-octyl-, trans- | trans-9,10-Epoxystearic acid |

| cis-9-Octadecenoic acid | Oleic acid |

| Not Applicable | Methyl Oleate |

Environmental Fate and Biogeochemical Cycling of Oxiraneoctanoic Acid, 3 Octyl , Trans

Natural Attenuation Mechanisms in Environmental Compartments

Natural attenuation is a significant factor in managing the environmental presence of biodiesel and its oxidation products. lyellcollection.orgconcawe.eu The fate of Oxiraneoctanoic acid, 3-octyl-, trans- in the environment is influenced by several key mechanisms, including sorption, hydrolysis, and transport, which vary depending on the environmental compartment (soil, sediment, or water).

Sorption: As a long-chain fatty acid derivative, Oxiraneoctanoic acid, 3-octyl-, trans- is expected to have low aqueous solubility and a tendency to adsorb to organic matter in soil and sediments. concawe.eu The sorption of long-chain organic compounds is primarily influenced by the organic carbon content of the sediment or soil. nih.govmdpi.com This process can decrease the compound's mobility in the environment, reducing its potential to leach into groundwater. nih.govconfex.com The long carbon chain of the molecule is a dominant structural feature that influences its sorption behavior. nih.gov

Hydrolysis: The epoxide ring of Oxiraneoctanoic acid, 3-octyl-, trans- can undergo hydrolysis to form a diol. This reaction can occur abiotically, and the rate is influenced by pH. lyellcollection.org While some fatty acid epoxides are relatively stable, requiring acidic conditions for complete hydrolysis, others can be less stable. nih.gov The presence of water in the environment can lead to the hydrolytic degradation of fatty acid esters and their derivatives. lyellcollection.org For instance, the base-catalyzed hydrolysis half-lives for some fatty acid methyl esters (FAMEs) have been estimated to be around 7 years at a neutral pH of 7. lyellcollection.org

Transport: Due to its likely low water solubility, the transport of Oxiraneoctanoic acid, 3-octyl-, trans- in aquatic systems is expected to be limited. It is more likely to be associated with particulate matter and sediments. concawe.euresearchgate.net In soil environments, its mobility will be restricted by its strong sorption to soil organic matter. mdpi.com

| Mechanism | Environmental Compartment | Controlling Factors | Expected Outcome |

|---|---|---|---|

| Sorption | Soil, Sediment | Organic carbon content, compound hydrophobicity | Reduced mobility and bioavailability |

| Hydrolysis | Water, Moist Soil | pH, temperature | Formation of corresponding diols |

| Transport | Groundwater, Surface Water | Aqueous solubility, sorption potential | Limited transport in dissolved phase; primarily associated with particulates |

Biotransformation Pathways and Microbial Degradation Studies

Biodegradation is a crucial process for the natural attenuation of biodiesel and its byproducts. concawe.eu While specific microbial degradation studies on Oxiraneoctanoic acid, 3-octyl-, trans- are not widely documented, the biotransformation of similar epoxy fatty acids provides insight into its likely metabolic fate.

The primary pathway for the microbial degradation of epoxy fatty acids involves enzymatic hydrolysis of the epoxide ring, followed by the degradation of the fatty acid chain. Epoxide hydrolases (EHs) are key enzymes in this process, converting the epoxide to a vicinal diol. nih.govmdpi.com Both soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) are known to metabolize epoxy fatty acids. mdpi.com Following the initial hydrolysis, the resulting diol can be further metabolized through pathways such as β-oxidation, which breaks down the fatty acid chain.

Studies on the biodegradation of FAMEs have shown that they are readily biodegradable under both aerobic and anaerobic conditions, though the rates can vary based on environmental conditions and the specific microorganisms present. concawe.eu The presence of electron acceptors and nutrients like nitrogen and phosphorus can significantly influence the rate of biodegradation. concawe.eunih.gov

| Process | Enzymes Involved | Initial Product | Subsequent Pathway |

|---|---|---|---|

| Epoxide Hydrolysis | Epoxide Hydrolases (e.g., sEH, mEH) | Vicinal Diol | Further metabolism of the diol |

| Fatty Acid Degradation | Various oxidases and reductases | Shorter-chain fatty acids | β-oxidation |

Formation as a Product of Environmental Processes (e.g., Fatty Acid Methyl Ester Oxidation in Biodiesel Spills)

Oxiraneoctanoic acid, 3-octyl-, trans- is known to form as a secondary oxidation product of unsaturated C18 fatty acid methyl esters (FAMEs), which are primary components of biodiesel. lyellcollection.org The process of autoxidation is a key factor in the environmental degradation of biodiesel. nih.gov

The formation of epoxides occurs when unsaturated fatty acids, such as oleic acid or linoleic acid, are exposed to oxygen. nih.gov This process is often initiated by factors like heat, light, and the presence of metal contaminants. nih.gov The double bonds in the unsaturated fatty acid chains are susceptible to oxidation, leading to the formation of hydroperoxides as initial products. These unstable hydroperoxides can then decompose to form a variety of secondary oxidation products, including aldehydes, short-chain acids, and epoxides like Oxiraneoctanoic acid, 3-octyl-, trans-. nih.govacs.org This oxidative degradation can alter the physical and chemical properties of the fuel, potentially leading to the formation of insoluble gums through polymerization. nih.gov The susceptibility of biodiesel to oxidation is directly related to the composition of fatty acids in the feedstock from which it was produced. nih.gov

The epoxidation of FAMEs can also be carried out intentionally through chemical synthesis for industrial applications, such as the production of bio-based epoxy resins. mdpi.com

Emerging Research Avenues and Computational Studies on Oxiraneoctanoic Acid, 3 Octyl , Trans

Theoretical Chemistry and Computational Modeling

Computational chemistry provides a powerful lens for examining the properties and reactivity of Oxiraneoctanoic acid, 3-octyl-, trans- at a molecular level. Through theoretical calculations and simulations, researchers can predict and understand experimental outcomes, guiding the design of new catalysts and synthetic pathways.

The study of reaction kinetics is fundamental to optimizing the synthesis and understanding the metabolic fate of trans-9,10-epoxystearic acid. Research has focused on both its enzymatic formation and its subsequent transformation, such as hydrolysis.

Chemo-enzymatic epoxidation, using enzymes like immobilized Candida antarctica lipase (B570770) (Novozym 435), presents a safer and more selective alternative to traditional chemical methods. acs.orgfraunhofer.de In this process, the lipase catalyzes the formation of a percarboxylic acid from the fatty acid itself and hydrogen peroxide, which then epoxidizes the double bond of another fatty acid molecule. acs.org Kinetic models for these batch and semibatch reactor processes are being developed to enhance efficiency and yield. acs.org

Conversely, the enzymatic breakdown of this epoxide is also a subject of kinetic analysis. Epoxide hydrolases (EHs) are key enzymes that convert epoxides to their corresponding diols. researchgate.netnih.gov Kinetic studies on soybean epoxide hydrolase (SEH) have determined its preference for specific enantiomers of cis-9,10-epoxystearic acid, revealing key aspects of the enzyme's active site and mechanism. researchgate.net Such studies provide critical data, including V/Km ratios, which quantify the enzyme's catalytic efficiency for the substrate. researchgate.net Lipoxygenases (LOX) can also transform fatty acid epoxides through a mechanism involving intramolecular nucleophilic substitution. nih.gov

Table 1: Selected Kinetic Parameters for Reactions Involving Fatty Acid Epoxides

| Enzyme | Substrate | Reaction | Kinetic Parameter | Value | Source |

|---|---|---|---|---|---|

| Soybean Epoxide Hydrolase | cis-9R, 10S-epoxystearic acid | Hydrolysis | V/Km ratio | ~20 | researchgate.net |

| Soybean Epoxide Hydrolase | cis-9,10-Epoxy-18-hydroxystearic acid | Hydrolysis | V/Km ratio | ~19 | researchgate.net |

| Mammalian Soluble Epoxide Hydrolase (sEH) | Epoxyeicosatrienoic acids (EETs) | Hydrolysis | Km | Low (efficient) | nih.gov |

This table is interactive. Sort columns by clicking headers.

Molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational landscape of molecules and their interactions. For trans-9,10-epoxystearic acid, MD simulations are particularly useful for understanding its interaction with enzymes. Simulations have been employed to analyze lipase conformations in different solvents, revealing how the solvent environment affects the enzyme's flexibility and the equilibrium between its active and inactive states. researchgate.net

Furthermore, MD simulations have been used to predict how specific mutations in a lipase's acyl binding groove could sterically hinder the docking of fatty acids of certain lengths. researchgate.net By introducing tryptophan residues at key sites, researchers could computationally predict and later experimentally confirm a dramatic shift in substrate selectivity, favoring short-chain fatty acids. researchgate.net While these studies often focus on the enzyme, the data provides invaluable indirect information about the conformational requirements for a substrate like trans-9,10-epoxystearic acid to bind effectively within the catalytic site. Direct computational analysis of the conformational preferences of the trans-isomer itself remains a promising area for future research, which could help explain its physical properties and reactivity.

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of epoxides is often dependent on their stereochemistry. Consequently, there is a significant and growing interest in developing synthetic methods that can produce specific stereoisomers of trans-9,10-epoxystearic acid with high purity.

Historically, the synthesis relied on non-selective chemical methods like the Prileschajew reaction, which uses peracids generated from hydrogen peroxide and carboxylic acids under harsh acidic conditions. acs.orgfraunhofer.de This approach suffers from a lack of selectivity and the potential for undesirable side reactions, such as the opening of the oxirane ring. fraunhofer.de

Modern research focuses on enzymatic and chemo-enzymatic approaches that offer milder reaction conditions and superior control over stereoselectivity. fraunhofer.de

Enzymatic Epoxidation: Fungal peroxygenases are being engineered to achieve highly regio- and stereoselective epoxidation of polyunsaturated fatty acids. For instance, an engineered variant of a Marasmius rotula unspecific peroxygenase (UPO) was shown to produce a fatty acid epoxide with a high enantiomeric excess (80–83% ee). acs.org This enzymatic method overcomes the lack of specificity seen in chemical epoxidation. acs.org

Stereospecific Transformations: Specific enantiomers of trans-9,10-epoxystearic acid have been synthesized through stereospecific reactions starting from chiral precursors. For example, (+)-trans-9,10-epoxystearic acid was synthesized from dextrorotatory L-9,D-10-dihydroxystearate, which helped to define the absolute configurations of the trans-epoxide enantiomers. researchgate.net

Catalyst Screening: Efforts are underway to screen for new, non-commercial enzymes that can efficiently catalyze peracid formation for subsequent epoxidation, aiming to improve biocatalyst activity and stability for industrial applications. fraunhofer.de

Integration of Multi-Omics Data for Comprehensive Understanding of Biosynthesis

Understanding the biosynthesis of trans-9,10-epoxystearic acid within a biological context requires a systems-level approach. The integration of various "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—is emerging as a critical strategy.

Metabolomics, the large-scale study of small molecules, has been instrumental in identifying fatty acid epoxides like cis- and trans-9,10-epoxystearic acid in biological samples. researchgate.net By analyzing the metabolome, researchers can track the formation of these compounds as products of fatty acid metabolism. The biosynthesis of the precursor, oleic acid, and its subsequent conversion to polyunsaturated fatty acids involves a complex series of desaturation and elongation steps that are well-documented. epdf.pub

The integration of multi-omics data allows for a more complete picture. For example:

Genomics can identify the genes encoding the enzymes responsible for epoxidation, such as cytochrome P450 monooxygenases or peroxygenases. nih.gov

Transcriptomics can reveal when and under what conditions these genes are expressed.

Proteomics can confirm the presence and abundance of the corresponding enzymes.

Metabolomics can then measure the levels of the resulting trans-9,10-epoxystearic acid and its downstream metabolites, such as the diols formed by epoxide hydrolase activity. nih.govresearchgate.net

This integrated approach is crucial for deciphering the complex signaling pathways where these lipid mediators are involved and for understanding how their biosynthesis is regulated in health and disease. nih.govresearchgate.net

Advancements in Micro-Scale and In-Situ Analytical Techniques

The accurate detection and quantification of trans-9,10-epoxystearic acid, often present at low concentrations in complex mixtures, necessitates the use of advanced and highly sensitive analytical techniques.

Research has progressed significantly from early methods, which included infrared spectroscopy of liquid samples in micro-cells. dss.go.th Modern analytical chemistry offers a suite of powerful tools:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (MS), is a cornerstone technique. Chiral-phase HPLC is especially valuable as it allows for the separation and quantification of individual enantiomers, which is crucial for studying stereoselective reactions and biological activities. researchgate.net This method has been used to determine the enantiomeric excess of residual substrates in enzymatic reactions, providing deep mechanistic insights. researchgate.net

Gas Chromatography (GC): GC, also frequently coupled with MS, is another standard method for analyzing fatty acid derivatives. fraunhofer.de

Capillary Electrophoresis (CE): CE is an emerging technique for the analysis of polar compounds and offers an alternative to traditional HPLC methods for separating charged species. acs.org

Spectroscopic Methods: Fourier-transform infrared spectroscopy (FT-IR) remains a useful tool for confirming the presence of the epoxide functional group. fraunhofer.de

These micro-analytical methods are essential for monitoring the progress of chemo-enzymatic synthesis, characterizing the purity of products, and detecting the compound in biological matrices. fraunhofer.deresearchgate.net The ability to perform these analyses on a small scale is critical for high-throughput screening of new enzymes and for minimizing sample consumption in metabolomics studies.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Synonym(s) |

|---|---|

| Oxiraneoctanoic acid, 3-octyl-, trans- | trans-9,10-Epoxystearic acid |

| Oleic acid | cis-9-Octadecenoic acid |

| L-9,D-10-dihydroxystearate | |

| cis-9,10-Epoxystearic acid | |

| cis-9R, 10S-epoxystearic acid | |

| cis-9,10-Epoxy-18-hydroxystearic acid | |

| Epoxyeicosatrienoic acids | EETs |

| Tryptophan | |

| Hydrogen peroxide | |

| 12-hydroxy-cis-9-octadecenoic acid | Ricinoleic acid |

| Chaulmoogric acid | 13-(2'-cyclopentenyl)tridecanoic acid |

| Hydnocarpic acid | 11-(2'-cyclopentenyl)undecanoic acid |

Q & A

Q. What analytical methods are recommended for identifying and quantifying trans-9,10-epoxyoctadecanoic acid in complex mixtures?

- Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5MS) is optimal. Retention times (~19.66 min in DB-5MS systems) and fragmentation patterns (e.g., m/z 298 for [M]) aid identification . For quantification, use internal standards like methyl esters of similar chain-length epoxy fatty acids and calibration curves based on peak area ratios .

Q. What safety protocols are essential for handling trans-9,10-epoxyoctadecanoic acid in laboratory settings?

- Answer : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid strong oxidizers and bases, as they may induce decomposition .

Advanced Research Questions

Q. How do stereochemical differences (cis vs. trans) influence the bioactivity of 9,10-epoxyoctadecanoic acid derivatives?

- Answer : The trans-isomer exhibits higher thermal stability and distinct biological interactions. For example, in Trichoderma spp., cis-3-octyl-oxiraneoctanoic acid showed unique bioactivity in suppressing viral replication, likely due to enhanced membrane permeability compared to the trans-form . Computational docking studies suggest trans-isomers bind more effectively to hydrophobic pockets in target proteins (e.g., PVY coat protein) due to linear geometry .

Q. What methodologies resolve contradictions in CAS registry numbers (e.g., 13980-07-9 vs. 2443-39-2) for this compound?

- Answer : Cross-validate using spectroscopic data (e.g., NIST reference spectra for epoxy fatty acids) and chromatographic retention indices. For example, compare C NMR chemical shifts of the epoxy group (δ ~55–60 ppm) and carboxyl carbon (δ ~175 ppm) with authenticated standards . Discrepancies often arise from stereochemical or purity variations in commercial samples.

Q. How can computational modeling optimize the design of epoxy fatty acid derivatives for specific biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to enzymes like cytochrome P450 or viral coat proteins. For instance, derivatives with longer alkyl chains (e.g., hexyl esters) show enhanced hydrophobic interactions in the 6HXX protein active site, reducing PVY infectivity . QSAR models further correlate substituent electronegativity with anti-inflammatory activity .

Q. What experimental strategies address inconsistencies in reported physical properties (e.g., boiling point variations)?

- Answer : Standardize measurement conditions (e.g., reduced pressure for high-boiling compounds). For trans-9,10-epoxyoctadecanoic acid, literature reports boiling points of 385–455°C under 760 mmHg due to decomposition; differential scanning calorimetry (DSC) under inert atmospheres provides more reliable thermal profiles .

Key Research Findings

- Stereochemical Impact : Trans-isomers demonstrate superior thermal stability and bioactivity in antiviral assays, making them preferable for pharmaceutical applications .

- Analytical Challenges : Discrepancies in CAS numbers and physical properties underscore the need for standardized characterization protocols .

- Derivative Optimization : Esterification with longer alkyl chains (e.g., hexyl) enhances lipid solubility and target binding, as shown in molecular docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.